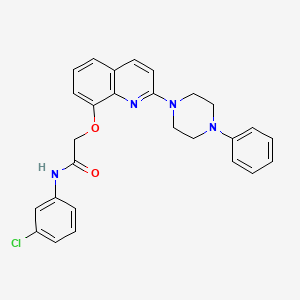
N-(3-氯苯基)-2-((2-(4-苯基哌嗪-1-基)喹啉-8-基)氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide" is a novel anilidoquinoline derivative. This class of compounds has been studied for various therapeutic effects, including antiviral and antiapoptotic activities, as well as anticonvulsant properties. Specifically, a related compound, "2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide," has shown significant efficacy in treating Japanese encephalitis, demonstrating both antiviral and antiapoptotic effects in vitro and in vivo . Another study focused on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, and showed promising results in animal models of epilepsy .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the compound , involves the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . This suggests that the synthesis of "N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide" could similarly involve an alkylation step, potentially using a quinoline derivative as the starting amine and a chloroacetamide as the alkylating agent.
Molecular Structure Analysis
The molecular structure of the compound includes a quinoline moiety linked to a phenylpiperazine group, which is a common feature in molecules with neurological activity. The presence of a chlorophenyl group may influence the compound's binding affinity to biological targets, such as neuronal voltage-sensitive sodium channels, as observed in the most potent derivative studied in the anticonvulsant activity research .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide" are not detailed in the provided papers, the related compounds' reactivity suggests potential interactions with biological targets. For instance, the anticonvulsant activity of the derivatives is partly attributed to their binding to neuronal voltage-sensitive sodium channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly described in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may possess lipophilic characteristics due to the presence of phenyl rings, which could affect its ability to cross biological membranes and its distribution within the body. The presence of a piperazine ring may also contribute to its solubility and pharmacokinetic profile .
科学研究应用
荧光性质和镧系络合物
研究已经探讨了合成和表征芳基酰胺配体用于镧系(III)络合物的应用,突出它们的荧光性质。这包括对类似指定化合物的配体的研究,展示了在材料科学中的潜在应用,特别是在创建具有特定荧光性质的材料方面,用于传感器、成像和其他技术(Wu et al., 2008)。
酰胺衍生物的结构特征和性质
另一项研究深入探讨了含酰胺的异喹啉衍生物的结构特征,重点关注它们与矿酸的相互作用,形成凝胶和结晶固体。这项研究可以为开发具有定制物理性质的新材料提供信息,适用于药物传递系统和材料工程(Karmakar et al., 2007)。
阴离子配位和空间定位
已研究了酰胺衍生物的独特空间定位,例如N-(3-氯苯基)-2-((2-(4-苯基哌嗪-1-基)喹啉-8-基)氧基)乙酰胺,在阴离子配位上的作用,提供了关于分子相互作用和组装机制的见解,这可能对分子识别系统和纳米技术应用的设计至关重要(Kalita & Baruah, 2010)。
治疗和生物应用
尽管请求排除了药物使用和副作用,值得注意的是,相关化合物已被研究其治疗效果和生物活性,如抗病毒、抗菌和抗炎性能。这些研究虽然与具体要求无直接关联,但强调了N-(3-氯苯基)-2-((2-(4-苯基哌嗪-1-基)喹啉-8-基)氧基)乙酰胺衍生物在生物医学研究和开发中的更广泛潜力(Ghosh et al., 2008)。
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRTYKGOAOWGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


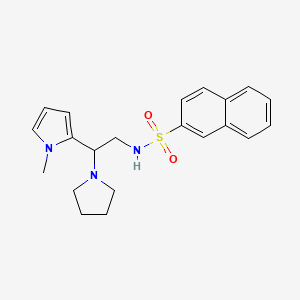
![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)
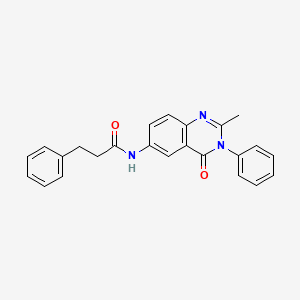
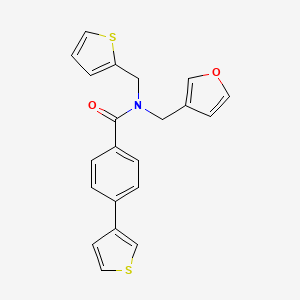
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)
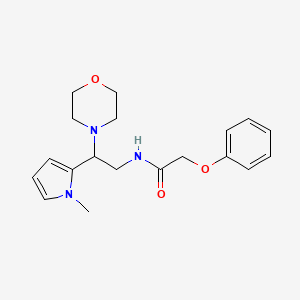
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)
